molecular formula C21H16ClFN4O2 B2539403 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile CAS No. 903194-94-5

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

Cat. No. B2539403
CAS RN: 903194-94-5
M. Wt: 410.83
InChI Key: NYOZYNSNMVWCCY-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications in various diseases. In

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, due to its complex structure, has been a subject of interest in synthetic chemistry and medicinal research. Research has explored the synthesis of related compounds with potential antimicrobial and antifungal properties. For example, derivatives of 1,2,4-triazole, which may share a similar synthetic pathway or structural components with the compound , have been synthesized and evaluated for antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Chemical Characterization and Structural Studies

Another aspect of research focuses on the chemical characterization and structural elucidation of related compounds. For instance, compounds synthesized from reactions involving piperazine and fluorophenyl groups have been characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis, with some structures confirmed by X-ray diffraction. These studies provide a foundation for understanding the chemical behavior and potential interactions of these compounds, which is crucial for their application in drug development and other scientific areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Antiviral and Antimicrobial Activities

Further research into similar compounds has demonstrated promising antiviral and antimicrobial activities. For instance, new urea and thiourea derivatives of piperazine have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities, showing that certain derivatives exhibit potent activities. This suggests the potential for compounds with similar structures to be developed as antiviral or antimicrobial agents (Reddy, Rasheed, Subba Rao, Adam, Rami Reddy, & Raju, 2013).

Potential for Neuroleptic Applications

Moreover, compounds with a piperazine nucleus have been synthesized and evaluated for their potential neuroleptic activity, indicating the diverse therapeutic applications of such chemical structures. Specifically, some derivatives have shown neuroleptic-like activity, suggesting the possibility of developing new central nervous system agents based on these structural frameworks (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZYNSNMVWCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

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